6-Fluoropyridine-2-sulfinicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoropyridine-2-sulfinicacid is a fluorinated pyridine derivative characterized by the presence of a fluorine atom at the sixth position and a sulfinic acid group at the second position of the pyridine ring. This compound is of significant interest due to its unique chemical properties, which are influenced by the electron-withdrawing effects of the fluorine atom and the sulfinic acid group. These properties make it a valuable intermediate in various chemical syntheses and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method involves the nucleophilic substitution of a nitro group by fluorine, followed by the addition of hydrochloric acid to form the desired compound .
Industrial Production Methods: Industrial production of 6-Fluoropyridine-2-sulfinicacid often employs scalable and efficient synthetic routes, such as the use of transition-metal-free one-pot methods. These methods offer high efficiency and compatibility under mild reaction conditions, utilizing readily available and easy-to-handle reagents .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Fluoropyridine-2-sulfinicacid undergoes various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form sulfides.
Substitution: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Fluoropyridine-2-sulfinicacid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound is used in the development of fluorinated analogs of biologically active molecules, aiding in the study of enzyme mechanisms and drug interactions.
Medicine: Fluorinated pyridine derivatives are explored for their potential as imaging agents in radiotherapy and as components of pharmaceuticals.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals due to its unique reactivity and stability
Wirkmechanismus
The mechanism of action of 6-Fluoropyridine-2-sulfinicacid is primarily influenced by the electron-withdrawing effects of the fluorine atom and the sulfinic acid group. These effects alter the electronic distribution within the pyridine ring, making it less basic and more reactive towards nucleophiles and electrophiles. The compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, electrostatic interactions, and covalent modifications .
Vergleich Mit ähnlichen Verbindungen
2-Fluoropyridine: Lacks the sulfinic acid group, making it less reactive in certain chemical transformations.
3-Fluoropyridine: The fluorine atom is positioned differently, leading to variations in reactivity and applications.
4-Fluoropyridine: Similar to 3-Fluoropyridine but with distinct electronic properties due to the position of the fluorine atom.
Uniqueness: 6-Fluoropyridine-2-sulfinicacid is unique due to the combined presence of the fluorine atom and the sulfinic acid group, which imparts distinct reactivity and stability. This combination makes it particularly valuable in synthetic chemistry and various industrial applications .
Eigenschaften
Molekularformel |
C5H4FNO2S |
---|---|
Molekulargewicht |
161.16 g/mol |
IUPAC-Name |
6-fluoropyridine-2-sulfinic acid |
InChI |
InChI=1S/C5H4FNO2S/c6-4-2-1-3-5(7-4)10(8)9/h1-3H,(H,8,9) |
InChI-Schlüssel |
AYPRODCYCVTCQV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1)S(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.